[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a heterocyclic ester featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a 2,4-difluorophenyl group and at position 3 with a methyl ester linked to a 2-(3-methoxyphenoxy)acetate moiety.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-14-3-2-4-15(9-14)25-11-19(23)26-10-13-8-18(27-22-13)16-6-5-12(20)7-17(16)21/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCKRXAWDIRPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2,4-difluorophenyl-substituted nitrile and an α-haloketone.
Attachment of the Methoxyphenoxy Acetate Moiety: The methoxyphenoxy acetate group can be introduced via an esterification reaction using 3-methoxyphenol and chloroacetic acid in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of efficient catalysts. Large-scale production may also require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or other substituents.
Scientific Research Applications
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differences from the target compound, alongside inferred implications for properties or activity:
Key Observations:
Retention of the oxazole core in analogs (e.g., ) preserves π-π stacking and dipole interactions critical for molecular recognition .
Substituent Effects: Electron-Withdrawing Groups: The 2,4-difluorophenyl group (common in ) enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . Ester vs.
Phenoxy Variations: Methoxy (target) vs. dichloro () substituents on the phenoxy group alter electronic and steric profiles, influencing interactions with hydrophobic binding pockets.
Computational Insights: Density functional theory (DFT) methods () and effective core potentials () could model the electronic structure of the target compound, predicting reactivity and stability trends relative to analogs.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is an organic molecule characterized by a unique structural arrangement that includes an oxazole ring and a methoxyphenoxyacetate moiety. This combination suggests potential for diverse biological activities, particularly in medicinal chemistry. The incorporation of fluorine atoms may enhance the compound's lipophilicity and metabolic stability, which are crucial for its biological efficacy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring can participate in nucleophilic substitutions and cycloadditions, while the acetate group can undergo hydrolysis or transesterification reactions. These interactions are often mediated through hydrogen bonding and π-π stacking.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including:
- Antibacterial Activity : Some derivatives have shown significant inhibition against bacterial strains, potentially by disrupting bacterial cell wall synthesis or function.
- Antifungal Properties : Similar compounds have demonstrated efficacy against various fungal pathogens.
- Anticancer Effects : Studies suggest that oxazole derivatives can inhibit key enzymes involved in cancer pathways, such as aldose reductase, which is relevant in diabetic complications.
Case Studies and Research Findings
Recent studies have explored the biological activities of similar compounds. For instance:
- Antidiabetic Activity : A study showed that fluorinated oxazole derivatives effectively inhibited aldose reductase activity, which is crucial for managing diabetic complications. This inhibition could lead to reduced sorbitol accumulation in tissues affected by diabetes.
- Cytotoxicity Studies : In vitro assays have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including TK-10 and HT-29. Compounds were tested at concentrations ranging from 10 µg/mL to 100 µg/mL, with varying degrees of effectiveness noted .
- Enzyme Inhibition : The compound's interaction with metabolic enzymes has been evaluated, showing potential as a candidate for treating diseases associated with enzyme dysfunctions.
Comparative Analysis
To better understand the efficacy of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate , a comparative analysis with other similar compounds was conducted:
Q & A
Q. How to design a high-throughput screening (HTS) protocol for evaluating this compound’s bioactivity?
- Methodological Answer :
- Plate Format : 384-well plates with robotic liquid handling.
- Assay Types : Fluorescence-based enzymatic assays (e.g., esterase activity) and cell viability (MTT assay).
- Controls : Include z’ factor validation (>0.5) with positive (known inhibitors) and negative (DMSO-only) controls.
- Data Normalization : Use plate median scaling to correct for edge effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
